An In-depth Technical Guide to 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid (CAS 942474-64-8)
An In-depth Technical Guide to 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid (CAS 942474-64-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid, a molecule of interest in medicinal chemistry and drug discovery. While specific biological data on this compound is not extensively published, its structural motifs—a substituted morpholine and a nitrobenzoic acid core—suggest significant potential for biological activity. This document will delve into the compound's chemical identity, a proposed robust synthesis protocol based on established chemical principles, and a discussion of its potential therapeutic applications. Safety considerations and a detailed reference list are also provided to ensure a well-rounded and practical resource for laboratory professionals.
Introduction: Unveiling a Molecule of Interest
4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid (CAS 942474-64-8) is an organic compound that merges two key pharmacophores: the 2,6-dimethylmorpholine moiety and a 3-nitrobenzoic acid scaffold. The morpholine ring is a common feature in numerous approved drugs, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The dimethyl substitution can introduce stereochemical considerations and influence binding to biological targets. The nitroaromatic component is a well-known electron-withdrawing group that can modulate the electronic properties of the molecule and is found in various bioactive compounds.[1][2][3] The strategic combination of these fragments in 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid makes it a compelling candidate for further investigation in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties for 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid is presented below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 942474-64-8 | [4] |
| Molecular Formula | C13H16N2O5 | Derived |
| Molecular Weight | 280.28 g/mol | Derived |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents | Inferred |
Synthesis Protocol: A Road Map to 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid
The synthesis of 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is ideal for coupling a nucleophilic amine, such as 2,6-dimethylmorpholine, to an activated aromatic ring system like 4-fluoro-3-nitrobenzoic acid.[5][6] The electron-withdrawing nitro group in the ortho position to the fluorine atom activates the ring towards nucleophilic attack, facilitating the substitution.[5][6]
Synthesis of Precursor: cis-2,6-Dimethylmorpholine
The synthesis of the cis-isomer of 2,6-dimethylmorpholine is a critical first step. A reliable method involves the acid-catalyzed cyclization of diisopropanolamine.[7][8]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Simultaneously and slowly add diisopropanolamine and concentrated sulfuric acid to the reaction flask with vigorous stirring. The molar ratio of diisopropanolamine to sulfuric acid should be maintained between 1:1.0 and 1:3.0.[7] The exothermic reaction will cause the temperature to rise.
-
Reaction: Heat the reaction mixture to 150-190°C for 3-5 hours.[7][8]
-
Work-up: After cooling, carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution.
-
Purification: The crude product can be purified by distillation to yield 2,6-dimethylmorpholine, with a high proportion of the cis-isomer.[7][8]
Final Synthesis: Nucleophilic Aromatic Substitution
With the precursor in hand, the final product can be synthesized as follows:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-nitrobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add an equimolar amount of cis-2,6-dimethylmorpholine to the solution. The addition of a non-nucleophilic base, such as potassium carbonate, is recommended to scavenge the hydrofluoric acid byproduct.
-
Reaction: Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it into ice-cold water. Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Reaction Workflow Diagram:
Caption: Synthesis workflow for the target molecule.
Potential Biological Activity and Therapeutic Applications
The presence of the nitro group and the morpholine moiety suggests that 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid could exhibit a range of biological activities. Nitroaromatic compounds are known to possess antimicrobial, anti-inflammatory, and even antitumor properties.[1][2][3] The nitro group can undergo bioreduction in hypoxic environments, a characteristic often exploited in the design of hypoxia-activated prodrugs for cancer therapy.
The 2,6-dimethylmorpholine group is present in several biologically active molecules, including some with applications in oncology.[9] Its inclusion can enhance drug-like properties and provide specific steric and electronic interactions with biological targets.
Given these structural features, 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid and its derivatives are promising candidates for screening in various therapeutic areas, including:
-
Oncology: As a potential hypoxia-activated prodrug or as a scaffold for developing kinase inhibitors.
-
Infectious Diseases: For its potential antibacterial or antifungal activity.[10]
-
Inflammation: As a modulator of inflammatory pathways.
Signaling Pathway Hypothesis:
Caption: Potential mechanisms of action.
Spectroscopic Characterization (Anticipated)
| Spectroscopic Technique | Anticipated Key Observations |
| ¹H NMR | - Signals in the aromatic region (7-9 ppm) corresponding to the protons on the benzoic acid ring. - Signals for the methyl and methylene protons of the 2,6-dimethylmorpholine ring. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Resonances for the aromatic carbons, with the carbon bearing the nitro group shifted downfield. - Signals for the carbons of the 2,6-dimethylmorpholine moiety. - A signal for the carbonyl carbon of the carboxylic acid. |
| FTIR | - A broad O-H stretch for the carboxylic acid. - A C=O stretch for the carboxylic acid. - N-O stretching bands for the nitro group. - C-N and C-O stretching bands for the morpholine ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid. Based on the safety data for related nitroaromatic and morpholine compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16][17][18]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid represents a molecule with significant, yet underexplored, potential in the field of drug discovery. Its synthesis is achievable through established and scalable chemical reactions. The presence of key pharmacophoric elements suggests a range of possible biological activities that warrant further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation to elucidate its therapeutic potential. This technical guide serves as a foundational resource to stimulate and support such research endeavors.
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Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B. (URL: [Link])
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